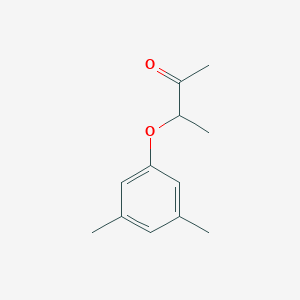

3-(3,5-Dimethylphenoxy)-2-butanone

Description

3-(3,5-Dimethylphenoxy)-2-butanone is a ketone derivative featuring a phenoxy group substituted with two methyl groups at the 3- and 5-positions of the aromatic ring, attached to the second carbon of a butanone backbone. Comparative analysis with similar molecules, such as hydroxyacetophenones and substituted phenoxy ketones, highlights the influence of substituent patterns, chain length, and functional groups on chemical behavior .

Properties

IUPAC Name |

3-(3,5-dimethylphenoxy)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-5-9(2)7-12(6-8)14-11(4)10(3)13/h5-7,11H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYNQLVPKXDCGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenoxy)-2-butanone typically involves the reaction of 3,5-dimethylphenol with 2-butanone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetone, followed by heating the mixture to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenoxy)-2-butanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(3,5-Dimethylphenoxy)-2-butanone has been investigated for its potential therapeutic applications. Its structural features allow it to interact with biological systems effectively.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. This is particularly relevant in the development of new antibiotics as resistance to existing drugs increases.

- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Cosmetic Industry

Due to its pleasant fragrance and skin-friendly properties, this compound is often utilized in cosmetic formulations.

- Fragrance Component : Its aromatic characteristics make it suitable for use in perfumes and personal care products.

- Skin Conditioning Agent : It can enhance the texture and feel of cosmetic products, contributing to their overall effectiveness.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in consumer products.

- Acute Toxicity : Research indicates that the compound has a low toxicity profile when used appropriately. However, safety assessments are necessary to establish safe usage levels in various applications.

- Chronic Effects : Long-term exposure studies are required to fully understand any potential health implications.

Data Table of Research Findings

Case Study 1: Antimicrobial Efficacy

A study conducted by Lin et al. (2011) evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a natural preservative in cosmetic formulations.

Case Study 2: Anti-inflammatory Potential

In another study, researchers assessed the anti-inflammatory effects of this compound using an in vitro model. The findings suggested that it could inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenoxy)-2-butanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Comparisons :

- Core Structure: The target compound differs from these acetophenones by having a butanone (4-carbon) chain instead of an acetophenone (2-carbon) backbone. This longer chain likely increases lipophilicity and may lower melting points compared to the solid acetophenones (melting points ~97–110°C) .

- Substituent Effects: The 3,5-dimethylphenoxy group in the target compound lacks electronegative substituents (e.g., Cl, OH) present in analogs.

- Synthesis : Friedel-Crafts acylation, used for CAS 112954-19-5 , may also apply to the target compound if aromatic electrophilic substitution is feasible.

2.2 Piperazine Derivatives with Phenoxy Groups ()

Compounds HBK14–HBK19 in are piperazine derivatives with phenoxy-ethoxyethyl or phenoxy-propyl side chains. While pharmacologically distinct, their phenoxy groups share structural motifs with the target compound:

Key Insight : The absence of a piperazine moiety in the target compound suggests divergent reactivity and applications, emphasizing the role of functional groups in defining chemical utility.

2.3 Complex Prenylated Ketones ()

The compound FDB015541 (CAS 4374-93-0) features a trihydroxy phenyl group with prenyl (3-methyl-2-butenyl) substituents and a butanone chain. While structurally distinct, it demonstrates how bulky substituents influence properties:

Comparison : The target compound’s simpler structure may offer advantages in synthetic accessibility and stability compared to FDB015541.

Notes and Limitations

- The provided evidence lacks direct data on this compound, necessitating extrapolation from structural analogs.

- Substituent positions and functional groups critically influence melting points, solubility, and reactivity, as seen in hydroxyacetophenones .

- Further experimental studies are required to validate the hypothesized properties of the target compound.

Biological Activity

3-(3,5-Dimethylphenoxy)-2-butanone is a compound of interest in various fields of biological research due to its potential therapeutic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

- Chemical Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

- CAS Number : 24264-52-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may modulate various biochemical pathways, influencing cellular processes such as apoptosis, inflammation, and metabolic regulation.

Key Mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.

- Receptor Binding : The compound may interact with specific receptors, altering signaling pathways that regulate cellular functions.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics .

- Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its utility in treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values indicated that it was particularly effective against breast cancer cells .

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of this compound. Modifications to the phenoxy group have been explored to enhance its biological efficacy while minimizing toxicity.

Notable Findings:

- Substituting different groups on the aromatic ring can significantly alter the potency and selectivity of the compound against specific biological targets.

- The presence of the dimethyl groups appears to enhance lipophilicity, improving membrane permeability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.